molecular formula C7H8O2S B133935 Furfuryl thioacetate CAS No. 13678-68-7

Furfuryl thioacetate

Cat. No.: B133935
CAS No.: 13678-68-7
M. Wt: 156.2 g/mol
InChI Key: LQOUTUIIYXYBQW-UHFFFAOYSA-N
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Description

Furfuryl thioacetate is a sulfur-containing flavor compound primarily found in coffee. It is known for its burnt, roasted, and sulfurous aroma, contributing to the complex flavor profile of coffee. The compound has the molecular formula C7H8O2S and a molecular weight of 156.20 g/mol .

Scientific Research Applications

Furfuryl thioacetate has a wide range of applications in scientific research:

Safety and Hazards

Furfuryl thioacetate may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Furfuryl thioacetate can be synthesized through the reaction of furfuryl alcohol with thioacetic acid. The reaction typically involves the use of a catalyst and is carried out under controlled temperature conditions to ensure high yield and purity. The general reaction is as follows:

Furfuryl alcohol+Thioacetic acidFurfuryl thioacetate+Water\text{Furfuryl alcohol} + \text{Thioacetic acid} \rightarrow \text{this compound} + \text{Water} Furfuryl alcohol+Thioacetic acid→Furfuryl thioacetate+Water

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and advanced catalytic systems to optimize the reaction efficiency and product quality. The reaction is typically conducted in a continuous flow reactor to ensure consistent production .

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form furfuryl disulfide and other sulfur-containing compounds.

    Reduction: The compound can be reduced to furfurylthiol, a key intermediate in various chemical processes.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the thioacetate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

Comparison with Similar Compounds

  • Furfuryl alcohol
  • Furfuryl acetate
  • Furfuryl mercaptan

Comparison: Furfuryl thioacetate is unique due to its sulfur-containing thioacetate group, which imparts a distinct roasted and sulfurous aroma. In contrast, furfuryl alcohol has a milder aroma, and furfuryl acetate has a fruity note. Furfuryl mercaptan, another sulfur-containing compound, has a more pungent odor compared to this compound .

Properties

IUPAC Name

S-(furan-2-ylmethyl) ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S/c1-6(8)10-5-7-3-2-4-9-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQOUTUIIYXYBQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5047661
Record name S-Furfuryl thioacetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Oily liquid; burnt, roasted, alliaceous, garlic, savory, coffee-like
Record name S-Furfuryl thioacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1006/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

90.00 to 92.00 °C. @ 12.00 mm Hg
Record name Furfuryl thioacetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035088
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water,soluble in organic solvents, fats, Miscible at room temperature (in ethanol)
Record name S-Furfuryl thioacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1006/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.149-1.155 (20°)
Record name S-Furfuryl thioacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1006/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

13678-68-7
Record name Furfurylthiol acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13678-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Furfuryl thioacetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanethioic acid, S-(2-furanylmethyl) ester
Source EPA Chemicals under the TSCA
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Record name S-Furfuryl thioacetate
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Record name S-furfuryl ethanethioate
Source European Chemicals Agency (ECHA)
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Record name FURFURYL THIOACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04ZX16701F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Furfuryl thioacetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035088
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

a. Furfurylthiol acetate was prepared by reacting acetic chloride or anhydride with furfurylmercaptan according to the method described in Houben-Weyl, 4th ed., vol. 9, 753 (1955). The product has a b.p. of 90°-92°C./12 mm. Hg.
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Synthesis routes and methods II

Procedure details

a. Furfurylthiol acetate was prepared by reacting acetic chloride or anhydride with furfurylmercaptan according to the method described in Houben-Weyl, 4l th ed., vol. 9, 753 (1955). The product has a b.p. of 90°-92° C./12 mm. Hg.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Furfuryl Thioacetate in food chemistry?

A1: this compound is a significant flavoring agent. It serves as a precursor to 2-Furfurylthiol, a potent odorant contributing to various food flavors. 2-Furfurylthiol is known for its instability and susceptibility to oxidation and polymerization during storage. [, ] To overcome this, this compound can be enzymatically hydrolyzed to release 2-Furfurylthiol when needed, offering a more stable storage solution. []

Q2: How is 2-Furfurylthiol generated from this compound?

A2: 2-Furfurylthiol can be produced efficiently through the enzymatic hydrolysis of this compound using enzymes like lipase from Candida rugosa. [] This reaction can be performed in various media, including water, phosphate buffer, n-hexane, n-pentane, and water/propylene glycol mixtures. [] The reaction rate is fastest in an aqueous medium at pH 5.8, yielding approximately 80% of 2-Furfurylthiol after one hour. []

Q3: Beyond flavor, does this compound have other potential applications?

A3: Research suggests this compound shows potential as an anti-browning agent for fresh-cut potatoes. [] Further research is needed to explore this application further.

Q4: Does this compound interact with biological systems?

A4: Studies indicate that this compound exhibits a repellent effect on the ciliate Tetrahymena pyriformis. [] This suggests that the compound can be sensed by and elicit a response from this organism, potentially through mechanisms other than the activation of phospholipase C or inositol-1,4,5-trisphosphate 3-kinases. []

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